molecular formula C21H23FN2O B5664783 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5664783
M. Wt: 338.4 g/mol
InChI Key: AUIQSALSKZJIAB-DHZHZOJOSA-N
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Description

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable techniques . These methods allow for the production of large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The compound may exert its effects through binding to these targets and altering their function, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)piperazine (mCPP)
  • 1-(3-trifluoromethylphenyl)piperazine (TFMPP)

Uniqueness

1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is unique due to its specific substitution pattern on the piperazine ring and the presence of both dimethylphenyl and fluorophenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives .

Properties

IUPAC Name

(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O/c1-16-4-3-5-20(17(16)2)23-12-14-24(15-13-23)21(25)11-8-18-6-9-19(22)10-7-18/h3-11H,12-15H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIQSALSKZJIAB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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